4-Chloro-1H-indazol-5-amine
Overview
Description
4-Chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
4-Chloro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, and modulating the activity of SGK, the compound can affect the progression of the cell cycle and the cellular response to DNA damage .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it has a molecular weight of 1676 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and DNA damage response . These changes can lead to the inhibition of cell growth, particularly in cancer cells . For example, one derivative of the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This process can be influenced by factors such as the choice of solvent and the reaction temperature . Additionally, the compound’s stability and efficacy may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can result in changes in gene expression and cellular functions, ultimately affecting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels can influence its overall pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of this compound can affect its efficacy and toxicity, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Indazole: The parent compound with similar structural features but without the chloro and amino substituents.
5-Aminoindazole: Similar structure but lacks the chloro group.
4-Chloro-1H-indazole: Lacks the amino group at the 5-position.
Uniqueness: 4-Chloro-1H-indazol-5-amine is unique due to the presence of both chloro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWKYVXJPMQSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694607 | |
Record name | 4-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-33-5 | |
Record name | 4-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-indazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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